N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 392318-89-7
VCID: VC4377347
InChI: InChI=1S/C15H14N6O2S3/c1-9-18-19-13(25-9)17-12(23)8-24-15-21-20-14(26-15)16-11(22)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,20,22)(H,17,19,23)
SMILES: CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Molecular Formula: C15H14N6O2S3
Molecular Weight: 406.5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.: 392318-89-7

Cat. No.: VC4377347

Molecular Formula: C15H14N6O2S3

Molecular Weight: 406.5

* For research use only. Not for human or veterinary use.

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide - 392318-89-7

Specification

CAS No. 392318-89-7
Molecular Formula C15H14N6O2S3
Molecular Weight 406.5
IUPAC Name N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Standard InChI InChI=1S/C15H14N6O2S3/c1-9-18-19-13(25-9)17-12(23)8-24-15-21-20-14(26-15)16-11(22)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,20,22)(H,17,19,23)
Standard InChI Key KJQFOHSMCJVPEG-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3

Introduction

Chemical Structure and Properties

Structural Features

The compound contains two 1,3,4-thiadiazole rings connected via a sulfanyl (-S-) group. Key substituents include:

  • A 5-methyl group on one thiadiazole ring.

  • A 2-phenylacetamido group on the second thiadiazole ring.

  • An acetamide linker (-CSC-) bridging the two heterocycles .

The SMILES notation CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 confirms the connectivity of these functional groups .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₆O₂S₃
Molecular Weight406.5 g/mol
CAS Number392318-89-7
IUPAC NameN-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

No solubility data is available for this compound, though related thiadiazole derivatives typically exhibit moderate solubility in organic solvents like acetonitrile or ethyl acetate .

Synthesis and Characterization

Proposed Synthesis Route

A plausible synthesis pathway involves:

  • Thiadiazole Ring Formation: Condensation of thiosemicarbazide with α-halo ketones or aldehydes to form the 1,3,4-thiadiazole core .

  • Functionalization:

    • Acylation: Introduction of the acetamide group via reaction with phenylacetyl chloride .

    • Sulfur Linkage: Formation of the sulfanyl bridge between the two thiadiazole rings using thiols or sulfides .

  • Purification: Column chromatography or recrystallization to isolate the final product .

Characterization Techniques

MethodPurposeExample Data (Related Compounds)
¹H NMRConfirm aromatic and aliphatic protonsδ 7.2–7.8 (aromatic H), δ 3.0–3.5 (CH₂, CH₃)
IR SpectroscopyIdentify amide (C=O) and thiadiazole (C=N) bondsν 1670 cm⁻¹ (C=O), ν 1580 cm⁻¹ (C=N)
Mass SpectrometryVerify molecular weight and fragmentationm/z 406.5 [M+H]⁺

Comparative Analysis with Related Compounds

Compound (Reference)StructureKey ActivityIC₅₀/EC₅₀
BPTES Bis-thiadiazole with ethyl sulfideGLS1 inhibition, antitumorNot reported
Compound 21 5-Phenyl-4,5-dihydro-thiadiazoleAnticancer (SK-MEL-2)4.27 µg/mL
Compound 35 Benzylthio-thiadiazole acetamideAnticancer (PC3, SKNMC)22.19 µM (PC3)
Target CompoundDual thiadiazole with sulfanylHypothetical anticancer/antimicrobialNot tested

Challenges and Future Directions

Research Gaps

  • Lack of Direct Bioactivity Data: No studies explicitly test this compound’s efficacy.

  • Synthetic Complexity: Multi-step synthesis requiring optimization for scalability .

Recommendations

  • In Vitro Testing: Prioritize MTT assays against cancer cell lines (e.g., A549, MCF7) to assess cytotoxicity .

  • Molecular Docking: Investigate interactions with GLS1 or kinase targets using computational models .

  • Derivative Synthesis: Explore modifications to the methyl or phenylacetamido groups to enhance activity .

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